1,2,3,4-Tetrahydronaphthalen-1-one oxime 1,2,3,4-Tetrahydronaphthalen-1-one oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC13289746
InChI: InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2/b11-10+
SMILES:
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol

1,2,3,4-Tetrahydronaphthalen-1-one oxime

CAS No.:

Cat. No.: VC13289746

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydronaphthalen-1-one oxime -

Specification

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
IUPAC Name (NE)-N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Standard InChI InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2/b11-10+
Standard InChI Key YFDVQUUMKXZPLK-ZHACJKMWSA-N
Isomeric SMILES C1CC2=CC=CC=C2/C(=N/O)/C1
Canonical SMILES C1CC2=CC=CC=C2C(=NO)C1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1,2,3,4-Tetrahydronaphthalen-1-one oxime features a partially hydrogenated naphthalene ring system. The oxime group (-NOH) is positioned at the ketone site of 1-tetralone, forming a planar configuration. The compound exists in two stereoisomeric forms (E and Z) due to the oxime’s imine double bond .

Table 1: Structural and Nomenclature Data

PropertyValueSource
IUPAC Name3,4-Dihydronaphthalen-1(2H)-one oxime
CAS Registry Number3349-64-2
Molecular FormulaC₁₀H₁₁NO
Molecular Weight161.20 g/mol
Density1.2 ± 0.1 g/cm³
Melting Point103°C
Boiling Point318.6 ± 12.0°C

Synthesis and Optimization

One-Step Oximation Reaction

The most efficient synthesis route involves reacting 1-tetralone with hydroxylamine hydrochloride in the presence of sodium carbonate and ethanol. This method, detailed in patent CN104926688A, achieves a high yield (up to 99.5% purity) under mild conditions :

Reaction Conditions:

  • Temperature: 75–85°C

  • Time: 3–4 hours (reflux)

  • Molar Ratios:

    • 1-Tetralone : Ethanol : NH₂OH·HCl : Na₂CO₃ = 1 : 1.3–1.4 : 0.5 : 0.37

Post-reaction, crystallization is induced by cooling, followed by ethanol rinsing and vacuum drying . This method’s scalability has been demonstrated at multi-kilogram scales, making it industrially viable.

Mechanistic Insights

The oximation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming an intermediate hemiaminal that dehydrates to the oxime. The basic conditions (Na₂CO₃) neutralize HCl byproducts, driving the reaction to completion .

Applications in Pharmaceutical Synthesis

Intermediate for Chiral Amines

1-Tetralone oxime is a precursor to (R)-(-)-1,2,3,4-tetrahydro-1-naphthylamine, a chiral amine used in anticancer agents. Reduction of the oxime with catalysts like sodium borohydride or 9-BBN yields the enantiomerically pure amine . For example, stereoselective reduction using (R)-tert-butylsulfinamide produces the (1R,4S)-configured amine with >99.9% enantiomeric excess .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar organic solvents (e.g., ethanol, acetone) . Its oxime group confers moderate stability under acidic conditions but susceptibility to oxidation and hydrolysis at elevated temperatures.

Table 2: Key Physicochemical Parameters

ParameterValueSource
Flash Point194.4 ± 8.8°C
LogP (Partition Coefficient)2.61 (estimated)
Vapor Pressure0.0 ± 0.5 mmHg (25°C)

Future Research Directions

Expanding Pharmacological Utility

Further studies should explore:

  • Structure-Activity Relationships (SAR): Modifying the tetrahydronaphthalene ring to enhance sigma-2 receptor affinity .

  • Prodrug Development: Leveraging the oxime’s reactivity for targeted drug delivery .

Green Synthesis Methods

Investigating catalytic systems (e.g., thiourea pre-catalysts) could reduce reliance on stoichiometric bases and improve atom economy .

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